2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of nitrophenoxy, phenyl, oxoethyl, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the nitrophenoxy intermediate, which is then reacted with a phenyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxy and phenyl groups but differ in their triazole moiety.
2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a methoxyphenoxy group and a dioxaborolane moiety.
Uniqueness
2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C35H28N2O8 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C35H28N2O8/c38-32(23-9-14-28(15-10-23)45-29-16-12-26(13-17-29)37(42)43)21-44-35(41)25-7-4-8-27(19-25)36-33(39)30-18-11-24(20-31(30)34(36)40)22-5-2-1-3-6-22/h1-10,12-17,19,24,30-31H,11,18,20-21H2 |
InChI Key |
LJUAMUHYLHHXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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